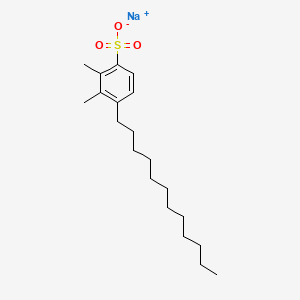

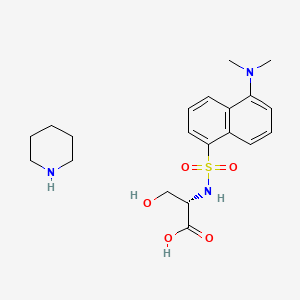

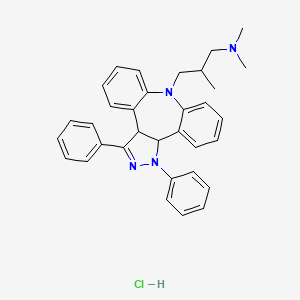

![molecular formula C9H24NO9P B15183572 2-[Bis(2-hydroxyethyl)amino]ethanol;2,3-dihydroxypropyl dihydrogen phosphate CAS No. 100656-59-5](/img/structure/B15183572.png)

2-[Bis(2-hydroxyethyl)amino]ethanol;2,3-dihydroxypropyl dihydrogen phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Monoethanolamine, diethanolamine, and triethanolamine are part of the ethanolamine family, which combines the properties of amines and alcohols. These compounds are widely used in various industrial applications due to their unique chemical properties. They are mildly alkaline and react with acids to form salts or soaps, and as alcohols, they are hygroscopic and can be esterified .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Monoethanolamine, diethanolamine, and triethanolamine are typically synthesized through the reaction of ethylene oxide with ammonia. The reaction conditions, such as temperature and pressure, as well as the stoichiometry of the reactants, can be adjusted to control the ratio of the products .

Industrial Production Methods

In industrial settings, the production of these ethanolamines involves a continuous process where ammonia reacts with ethylene oxide in a pressurized reactive distillation column. The energy supply to the reboiler and the ammonia content in the feed stream are controlled to achieve the desired product ratio .

Analyse Chemischer Reaktionen

Types of Reactions

Ethanolamines undergo various chemical reactions, including:

Oxidation: Ethanolamines can be oxidized to form corresponding aldehydes or acids.

Reduction: They can be reduced to form primary amines.

Substitution: Ethanolamines react with acids to form salts or soaps.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and oxidizing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include salts, soaps, aldehydes, and primary amines .

Wissenschaftliche Forschungsanwendungen

Ethanolamines have a broad spectrum of applications in scientific research and industry:

Chemistry: Used as intermediates in the synthesis of various chemicals.

Biology: Play a role in the synthesis of phospholipids, which are essential components of cell membranes.

Medicine: Used in the formulation of pharmaceuticals and as emulsifying agents in creams and lotions.

Industry: Employed in gas sweetening, metalworking, textile processing, and as corrosion inhibitors

Wirkmechanismus

Ethanolamines exert their effects through their ability to act as both amines and alcohols. As amines, they are mildly alkaline and can neutralize acids, forming salts or soaps. As alcohols, they are hygroscopic and can form esters. These properties allow them to interact with various molecular targets and pathways, such as the synthesis of phospholipids in biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-Methylethanolamine

- Dimethylethanolamine

- Diethylethanolamine

- N,N-Diisopropylaminoethanol

- Methyl diethanolamine

Uniqueness

Ethanolamines are unique due to their dual functionality as both amines and alcohols. This allows them to participate in a wide range of chemical reactions and makes them versatile in various applications .

Eigenschaften

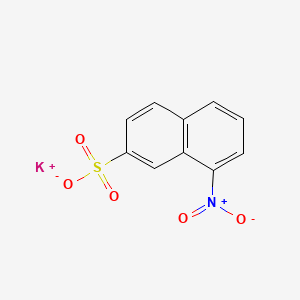

CAS-Nummer |

100656-59-5 |

|---|---|

Molekularformel |

C9H24NO9P |

Molekulargewicht |

321.26 g/mol |

IUPAC-Name |

2-[bis(2-hydroxyethyl)amino]ethanol;2,3-dihydroxypropyl dihydrogen phosphate |

InChI |

InChI=1S/C6H15NO3.C3H9O6P/c8-4-1-7(2-5-9)3-6-10;4-1-3(5)2-9-10(6,7)8/h8-10H,1-6H2;3-5H,1-2H2,(H2,6,7,8) |

InChI-Schlüssel |

ZKPQTUZPFZOELF-UHFFFAOYSA-N |

Kanonische SMILES |

C(CO)N(CCO)CCO.C(C(COP(=O)(O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.